3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine
Description
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is a primary amine featuring a phenyl ring substituted with an isopropoxy group at the 2-position and a three-carbon alkyl chain terminating in an amine group at the 3-position. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol.
Properties
CAS No. |
748772-69-2 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(2-propan-2-yloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8,10H,5,7,9,13H2,1-2H3 |
InChI Key |
PEIOFFBSZCLTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the primary amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of arylpropan-1-amine derivatives allows for nuanced comparisons. Below is a detailed analysis of key analogues:
Structural and Functional Comparisons
Key Observations
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 16c enhances lipophilicity and metabolic stability, critical for ion channel inhibition . Heterocyclic Conjugates: The imidazole-pyrimidine moiety in ’s compound introduces hydrogen-bonding capacity, likely enhancing specificity for enzyme or receptor targets.
Amine Substitution :
- Primary amines (e.g., main compound, 16c ) exhibit higher solubility in aqueous media compared to tertiary amines (e.g., OX03384). However, tertiary amines often show improved blood-brain barrier penetration due to increased lipophilicity .
Biological Activity: 16c demonstrates nanomolar potency against CaV1.3 channels, attributed to its trifluoromethyl group’s electronegativity and optimal chain length . OX03384’s phenethylphenoxy group may enhance squalene synthase inhibition by mimicking substrate intermediates .
The main compound’s logP is estimated at ~2.5 (calculated via fragment-based methods), balancing solubility and permeability.
Research Findings
- CaV1.3 Inhibitors : Derivatives like 16c highlight the importance of aryl substituents in modulating ion channel affinity. The main compound’s isopropoxy group, though less electronegative than -CF₃, may still interact with hydrophobic channel domains .
- Squalene Synthase Inhibitors: Phenethylphenoxy amines (e.g., OX03384) demonstrate that extended aromatic systems improve enzyme binding, suggesting that the main compound’s simpler phenyl group may limit similar efficacy .
Contradictions and Limitations
- While 16c and OX03384 are validated in specific assays, the main compound’s biological activity remains uncharacterized in the provided evidence.
- Computational studies (e.g., DFT in ) could predict binding modes but are absent in the current dataset.
Biological Activity
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine
- Molecular Formula : CHNO
- Molecular Weight : 219.30 g/mol
The biological activity of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It shows potential in inhibiting enzymes related to metabolic pathways, which can influence cell proliferation and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates:
- Absorption : High solubility in polar solvents enhances bioavailability.
- Distribution : The lipophilic nature allows for effective penetration into cellular membranes.
- Metabolism : Primarily metabolized in the liver, affecting its therapeutic efficacy and safety profile.
Biological Activity Overview
The biological activities of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine include:
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Modulates neurotransmitter levels |
Case Studies
-
Anticancer Activity :
- In a study involving various cancer cell lines, 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine demonstrated significant cytotoxic effects, with IC values in the micromolar range. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Q & A
Q. How can the synthetic route for 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine be optimized to improve yield and purity?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and reductive amination is commonly employed. To optimize yield:
- Use anhydrous conditions for the alkylation of 2-(propan-2-yloxy)phenol with acrylonitrile to minimize side reactions .
- Employ catalytic hydrogenation (e.g., Pd/C or Raney Ni) for the reduction of the nitrile intermediate to the amine, ensuring controlled pressure (1–3 atm) and temperature (40–60°C) .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl₃). Key signals include the aromatic protons (δ 6.8–7.2 ppm), methine proton of the isopropyl group (δ 4.5–5.0 ppm), and amine protons (δ 1.5–2.0 ppm, broad) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+ ion. For example, a calculated m/z of 222.16 (C₁₂H₂₀NO) should match experimental results .
- FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) .
Q. What safety protocols are critical when handling 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine?
- Methodological Answer :
- Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors, especially during solvent evaporation steps .
- Store waste in sealed containers labeled "amine-containing compounds" and dispose via certified hazardous waste facilities .
Q. How can the solubility and stability of this compound be evaluated for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λ = 260 nm) to detect aggregation .
- Stability : Incubate at 25°C and 4°C for 24–72 hours, then analyze via HPLC to quantify degradation products (e.g., oxidation of the amine group) .
Q. What computational methods predict the electronic properties of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies and electrostatic potential maps .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate aqueous or organic environments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound in neurotransmitter receptor binding?
- Methodological Answer :
- Synthesize analogs with variations in the isopropyloxy group (e.g., trifluoromethyl, methyl) and test affinity via radioligand binding assays (e.g., for serotonin or dopamine receptors) .
- Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 4U15 for serotonin receptors) to correlate substituent effects with binding energy scores .
Q. What crystallographic strategies resolve contradictions in reported structural data for this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
- Compare torsion angles (C-O-C bond) with DFT-optimized geometries to validate experimental vs. theoretical conformations .
Q. How do solvent and temperature gradients affect the compound’s reaction kinetics in catalytic applications?
- Methodological Answer :
- Conduct kinetic studies under varied conditions (e.g., THF vs. DMF, 25–80°C) using stopped-flow spectroscopy.
- Calculate activation energy (Eₐ) via the Arrhenius equation and compare with computational transition state models (Gaussian 16) .
Q. What analytical workflows reconcile discrepancies in chromatographic purity assessments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
